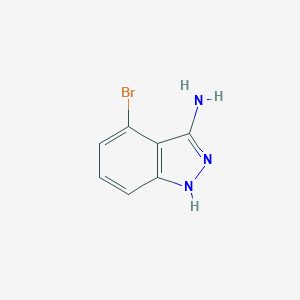

4-bromo-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXXOIXGQFPLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475006 | |

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914311-50-5 | |

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4-bromo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-bromo-1H-indazol-3-amine is limited in publicly available literature. This guide provides a comprehensive overview based on data from closely related structural analogs, established chemical principles, and predictive models. All data for compounds other than the specific title compound are clearly indicated.

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the 3-aminoindazole class of molecules. This structural motif is of significant interest in medicinal chemistry, serving as a key building block in the development of various therapeutic agents. The 3-aminoindazole scaffold is recognized as a "privileged" structure, known for its ability to act as a hinge-binding fragment in the ATP-binding pocket of various kinases, leading to their inhibition. Furthermore, derivatives of this scaffold have shown promise as potent antiviral agents. This document provides a detailed summary of the known and predicted chemical properties of this compound, a plausible synthetic route, and its relevance within the context of drug discovery and development.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. Due to the scarcity of direct experimental data, some values are based on closely related analogs or computational predictions.

| Property | Data | Source/Notes |

| Molecular Formula | C₇H₆BrN₃ | Calculated |

| Molecular Weight | 212.05 g/mol | Calculated.[1] |

| CAS Number | Not assigned | A specific CAS number for this isomer was not found in the searched databases. |

| Appearance | Predicted to be a solid at room temperature. | Based on the properties of similar compounds like 4-Bromo-1H-indazole, which is a solid.[2] |

| Melting Point | 160-165 °C (for 4-Bromo-1H-indazole) | Experimental data for the title compound is unavailable. This value is for the related compound lacking the 3-amino group.[2] |

| Boiling Point | ~453.4 ± 40.0 °C (Predicted for 7-bromo-4-chloro-1H-indazol-3-amine) | Predicted value for a structurally related compound. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | Based on the general solubility of heterocyclic amines. The amine group suggests potential solubility in acidic aqueous solutions through salt formation. |

| pKa | Basic, due to the presence of the 3-amino group. | Predicted based on the properties of the amino group on an aromatic scaffold. The pKa of the related 7-bromo-4-chloro-1H-indazol-3-amine is predicted to be ~11.54.[3] |

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the NH protons of the indazole ring and the amino group. The aromatic region should display three signals corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine atom and the fused pyrazole ring. The NH and NH₂ protons are expected to appear as broad singlets and would be exchangeable with D₂O.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should exhibit seven signals corresponding to the seven carbon atoms in the indazole ring system. The carbon atom attached to the bromine (C4) would be expected to appear at a chemical shift of approximately 100-115 ppm.

IR Spectroscopy

The infrared spectrum of this compound is predicted to show characteristic absorption bands.[4]

-

N-H Stretching: As a primary amine, two bands are expected in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric N-H stretches of the amino group. An additional broader band for the indazole N-H stretch is also anticipated in this region.

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for the primary amine is expected around 1580-1650 cm⁻¹.

-

C-N Stretching: Aromatic C-N stretching vibrations are typically observed in the 1250-1335 cm⁻¹ range.

-

Aromatic C=C Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: A weak absorption is expected in the 600-800 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z 211 and 213 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. The exact mass would be approximately 210.9745 u.[1][5]

Experimental Protocols: Synthesis of 3-Aminoindazoles

A common and effective method for the synthesis of 3-aminoindazoles involves the cyclization of a 2-halobenzonitrile with hydrazine. A plausible synthetic route for this compound would start from 2-fluoro-3-bromobenzonitrile.

Proposed Synthesis of this compound

This proposed synthesis is adapted from established procedures for similar 3-aminoindazole derivatives.[6][7][8]

Reaction Scheme:

Materials:

-

2-fluoro-3-bromobenzonitrile

-

Hydrazine hydrate (80% in water)

-

A suitable solvent such as ethanol, n-butanol, or 2-methyltetrahydrofuran (2-MeTHF)

Procedure:

-

To a solution of 2-fluoro-3-bromobenzonitrile in the chosen solvent, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram illustrates the logical workflow for this proposed synthesis.

Biological Context and Role in Drug Discovery

The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[9] Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The 3-aminoindazole core is adept at forming key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Derivatives of 3-aminoindazoles have been investigated as inhibitors of a wide range of kinases, including Polo-like kinase 4 (PLK4), which is a target in breast cancer.[10] Additionally, the 3-aminoindazole moiety is a central component of the potent anti-HIV capsid inhibitor, Lenacapavir.[6][7][8]

The following diagram illustrates the general mechanism of how a 3-aminoindazole-based inhibitor can function by binding to the ATP pocket of a protein kinase.

References

- 1. 3-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 3. Buy 7-bromo-4-chloro-1H-indazol-3-amine (EVT-11898489) [evitachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - 4-bromo-1h-indazol-6-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure Elucidation of 4-bromo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 4-bromo-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages established analytical techniques and data from closely related 3-aminoindazole analogs to present a robust framework for its synthesis, characterization, and structural confirmation. This document outlines plausible synthetic routes, detailed experimental protocols for spectroscopic and chromatographic analysis, and predicted spectral data. Furthermore, it explores the potential biological significance of this class of compounds by illustrating their interaction with a key signaling pathway.

Introduction

3-Aminoindazole scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have garnered significant attention for their diverse pharmacological activities, including their roles as potent kinase inhibitors in oncology.[1][2] The substitution pattern on the indazole ring plays a crucial role in modulating the biological activity and pharmacokinetic properties of these derivatives. The subject of this guide, this compound, is a halogenated derivative with potential as a key intermediate in the synthesis of novel therapeutic agents. The bromine atom at the 4-position provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery.[3]

This guide serves as a practical resource for researchers, providing a foundational understanding of the synthesis and a detailed approach to the comprehensive structure elucidation of this compound.

Synthesis Pathway

A logical synthetic approach would commence with a suitable brominated and fluorinated benzonitrile, followed by a nucleophilic aromatic substitution (SNAr) reaction with hydrazine.

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

A multi-technique approach is essential for the unambiguous structure elucidation of this compound. This workflow ensures confirmation of the molecular structure, purity, and identity of the synthesized compound.

Caption: Workflow for structure elucidation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful characterization of this compound. The following are generalized procedures adapted from literature for similar compounds.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition:

-

1H NMR: Acquire a one-dimensional proton spectrum.

-

13C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling.

-

-

Data Analysis: Analyze chemical shifts, coupling constants, and integration to assign protons and carbons to the molecular structure.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire a full scan mass spectrum in positive or negative ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]+ or [M-H]-) and compare the measured mass-to-charge ratio (m/z) with the theoretical value. The isotopic pattern of bromine (79Br and 81Br in approximately 1:1 ratio) should be observed.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify characteristic absorption bands corresponding to N-H, C-N, C=C, and C-Br bonds.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Instrumentation: An HPLC system with a UV detector.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis: Calculate the purity based on the peak area percentage of the main component.

Predicted Spectroscopic Data

Based on the analysis of structurally related 3-aminoindazole derivatives, the following spectral data are predicted for this compound.

| Technique | Predicted Data |

| 1H NMR (in DMSO-d6) | Aromatic protons in the range of δ 7.0-8.0 ppm. The NH and NH2 protons would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent. |

| 13C NMR (in DMSO-d6) | Aromatic carbons would appear in the range of δ 110-150 ppm. The carbon bearing the bromine atom would be shifted to a lower field. |

| Mass Spec. (HRMS) | The [M+H]+ ion would be observed with a characteristic isotopic pattern for one bromine atom (m/z values for C7H779BrN3 and C7H781BrN3). |

| IR Spectroscopy | N-H stretching vibrations for the primary amine (NH2) and the indazole NH around 3100-3400 cm-1. Aromatic C-H stretching just above 3000 cm-1. C=C stretching in the aromatic region (approx. 1450-1600 cm-1). C-N stretching vibrations. |

Biological Context: Kinase Inhibition Signaling Pathway

3-Aminoindazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. One of the important signaling pathways where 3-aminoindazoles have shown inhibitory activity is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for inflammation, immunity, and cell survival.[6]

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed structure elucidation of this compound. By leveraging established chemical principles and drawing parallels from closely related analogs, this document offers valuable insights into the expected chemical properties and analytical data for this compound. The outlined experimental protocols for NMR, MS, IR, and HPLC provide a robust methodology for its characterization. Furthermore, the exploration of its potential role as a kinase inhibitor within the NF-κB signaling pathway highlights the therapeutic relevance of the 3-aminoindazole scaffold. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel indazole-based compounds for therapeutic applications.

References

- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. datapdf.com [datapdf.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

4-bromo-1H-indazol-3-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its role within the broader class of 3-aminoindazoles as potent kinase inhibitors.

Core Molecular Data

The fundamental properties of this compound are summarized below. The molecular formula is C₇H₆BrN₃, and it has a molecular weight of 212.05 g/mol .[1]

| Property | Value |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | This compound |

| Isomeric Compound | 3-bromo-1H-indazol-4-amine[1] |

Synthesis Protocols

Experimental Protocol: Synthesis of a Bromo-1H-indazol-3-amine Isomer

This protocol describes the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile and can serve as a foundational method for the synthesis of the 4-bromo isomer.[2]

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80%)

-

Reflux apparatus

Procedure:

-

Combine 5-bromo-2-fluorobenzonitrile and an excess of 80% hydrazine hydrate in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux.

-

Maintain the reflux for approximately 20 minutes.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation and filtration or extraction.

-

The resulting 5-bromo-1H-indazol-3-amine is reported to be obtained in high yield (88%).[2]

A similar strategy, starting with 4-bromo-2-fluorobenzonitrile, is a viable route to synthesize this compound.

Biological Activity and Signaling Pathways

3-Aminoindazoles are a class of compounds recognized for their significant biological activities, primarily as inhibitors of various protein kinases.[3][4] This inhibitory action makes them valuable scaffolds in the development of therapeutic agents for diseases such as cancer and inflammatory conditions.[2][3]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Derivatives of 3-aminoindazole have demonstrated potent inhibitory effects against several receptor tyrosine kinases (RTKs), including FLT3, PDGFRα, and Kit.[4] The dysregulation of these kinases is a known factor in the progression of numerous cancers. By targeting the "DFG-out" conformation of the kinase activation loop, these compounds can effectively block downstream signaling pathways that promote cell proliferation and survival.[4]

Modulation of Non-Canonical NF-κB Signaling

Recent studies have highlighted the role of aminoindazole derivatives as inhibitors of IKKα (Inhibitor of nuclear factor kappa-B kinase subunit alpha), a key enzyme in the non-canonical NF-κB signaling pathway.[5][6] This pathway is integral to inflammatory responses and immune function. The development of selective IKKα inhibitors based on an aminoindazole-pyrrolo[2,3-b]pyridine scaffold provides valuable tools for dissecting the specific roles of the canonical and non-canonical NF-κB pathways.[5][6]

Experimental Workflow for Synthesis and Evaluation

The development and characterization of novel 3-aminoindazole derivatives typically follow a structured workflow, from chemical synthesis to biological evaluation.

References

- 1. 3-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-1H-Indazol-3-Amine and its Analogs in Drug Discovery

Introduction

The 1H-indazol-3-amine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Its unique bicyclic structure allows for versatile chemical modifications, making it a cornerstone in the development of targeted therapies.[3][5] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[6][7][8] Notably, substituted indazol-3-amines are crucial components of several kinase inhibitors and have been pivotal in the development of drugs for oncology and infectious diseases.[9][10] For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[11][12][13][14][15][16][17] This guide will focus on the synthesis, experimental protocols, and potential applications of bromo-substituted 1H-indazol-3-amines, with a conceptual focus on the 4-bromo isomer.

Synthesis of Bromo-Substituted 1H-Indazol-3-Amines

The synthesis of bromo-1H-indazol-3-amines typically involves a multi-step process starting from commercially available substituted benzonitriles. A common and effective strategy is a two-step sequence involving regioselective bromination followed by cyclization with hydrazine.[11][14][15]

General Synthetic Approach:

-

Regioselective Bromination: A substituted benzonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid like sulfuric acid. This step introduces a bromine atom at a specific position on the benzene ring.[12][15]

-

Cyclization with Hydrazine: The resulting bromo-benzonitrile is then reacted with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) and subsequent intramolecular cyclization to form the desired 1H-indazol-3-amine ring system.[12][15][18]

This approach has been successfully applied on a large scale for the synthesis of intermediates like 7-bromo-4-chloro-1H-indazol-3-amine.[11][14]

Experimental Protocols

The following protocols are based on the successful synthesis of structurally similar compounds and can be adapted for the synthesis of 4-bromo-1H-indazol-3-amine.

Example Protocol 1: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[16]

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

-

Reagents: 2,6-Dichlorobenzonitrile, N-Bromosuccinimide (NBS), Sulfuric Acid (96%).

-

Procedure: To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, N-bromosuccinimide (1.07 equivalents) is added portion-wise at a controlled temperature (e.g., 25°C). The reaction is stirred for an extended period (e.g., 18 hours) to ensure complete conversion. The reaction mixture is then carefully quenched with ice-water, and the precipitated product is collected by filtration.[12][15]

Step 2: Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine

-

Reagents: 3-Bromo-2,6-dichlorobenzonitrile (from Step 1), Hydrazine hydrate, Sodium Acetate, 2-Methyltetrahydrofuran (2-MeTHF).

-

Procedure: The brominated intermediate is charged into a pressure reactor with hydrazine hydrate (4 equivalents), sodium acetate (1.2 equivalents), and 2-MeTHF as the solvent. The mixture is heated to approximately 95°C for 18 hours. After cooling, the product is isolated. Purification can be achieved by treating the crude product with a solvent system like methanol/water to precipitate the desired isomer.[16]

Example Protocol 2: Synthesis of 5-Bromo-1H-indazol-3-amine[19][20]

-

Reagents: 5-Bromo-2-fluorobenzonitrile, Hydrazine hydrate.

-

Procedure: 5-Bromo-2-fluorobenzonitrile is heated with an excess of hydrazine hydrate (e.g., at 100°C) for a short duration (e.g., 5-20 minutes). The excess hydrazine is then removed under reduced pressure to yield 5-bromo-1H-indazol-3-amine.[18][19]

Data Presentation

The following tables summarize quantitative data for the synthesis of related bromo-1H-indazol-3-amine derivatives.

| Starting Material | Product | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| 2,6-Dichlorobenzonitrile | 3-Bromo-2,6-dichlorobenzonitrile | NBS, H₂SO₄ | 25°C, 18h | 76-81 | [15] |

| 3-Bromo-2,6-dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | Hydrazine hydrate, NaOAc, 2-MeTHF | 95°C, 18h | 50-56 | [15] |

| 5-Bromo-2-fluorobenzonitrile | 5-Bromo-1H-indazol-3-amine | Hydrazine hydrate | 100°C, 5 min | 99.5 | [18] |

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: A representative two-step synthesis of a bromo-1H-indazol-3-amine derivative.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a kinase signaling pathway by a hypothetical indazole derivative.

Applications in Drug Development

The 1H-indazol-3-amine core is a versatile scaffold for the development of various therapeutic agents, particularly kinase inhibitors.[9][10]

-

Anticancer Agents: Many indazole derivatives have been developed as inhibitors of protein kinases that are crucial for tumor growth and survival.[9][20] For example, they can target kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis.[20] By inhibiting such kinases, these compounds can disrupt cancer cell signaling pathways, leading to reduced proliferation and apoptosis.[21]

-

Antiviral Therapeutics: As demonstrated by the synthesis of Lenacapavir, bromo-substituted 1H-indazol-3-amines are valuable intermediates for creating antiviral drugs.[11][13][14][15][16][17] These molecules can be elaborated to target specific viral proteins and inhibit viral replication.

-

Other Therapeutic Areas: The diverse biological activities of indazole derivatives suggest their potential in treating a range of other conditions, including inflammatory diseases and neurological disorders.[6][7][8]

Conclusion

While specific data for this compound is limited, the well-established chemistry and biological importance of its analogs underscore the significance of this class of compounds. The synthetic routes are robust and scalable, making these molecules attractive intermediates for drug discovery programs. The proven success of the 1H-indazol-3-amine scaffold in targeting key biological pathways, particularly in oncology and virology, ensures that it will remain an area of active research for the development of novel therapeutics. This guide provides a foundational understanding for researchers looking to explore the synthesis and application of this compound and related compounds.

References

- 1. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 13. [PDF] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 19. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Indazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of indazole derivatives, focusing on their applications in oncology and inflammation. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to aid in drug discovery and development efforts.

Kinase Inhibition: A Dominant Mechanism of Action

Indazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Several indazole-based compounds, including the FDA-approved drugs Axitinib and Pazopanib, target this pathway.

| Indazole Derivative | Target | IC50 (nM) | Reference |

| Axitinib | VEGFR-2 | - | [1] |

| Pazopanib | VEGFR-2 | 43 | [2] |

| Compound 30 | VEGFR-2 | 1.24 | [3] |

| Compound 17 | VEGFR-2 | 25 | [2] |

| Compound 18 | VEGFR-2 | 12 | [2] |

| Compound 8 | VEGFR-2 | 55.4 | [4] |

| Compound 10k | VEGFR-2 | 21 | [5] |

| Compound 10l | VEGFR-2 | 26 | [5] |

| Compound 6 | VEGFR-2 | 60.83 | [6] |

Note: IC50 values can vary between different studies due to variations in assay conditions.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[7][8]

Caption: VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of FGFR signaling is implicated in various cancers. Indazole derivatives have been developed as potent inhibitors of FGFRs.

| Indazole Derivative | Target | IC50 (nM) | Reference |

| Compound 1 | FGFR1 | 100 | [9] |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 | [10] |

| Optimized indazole derivative | FGFR1 | 2.9 | [10] |

| Indazole-containing fragment | FGFR1-3 | 800 - 90,000 | [11] |

| Amide-linked indazole | FGFR1 | 460 | [11] |

| Amide-linked indazole | FGFR2 | 140 | [11] |

| Amide-linked indazole | FGFR3 | 2200 | [11] |

Note: IC50 values can vary between different studies due to variations in assay conditions.

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR1 dimerizes and undergoes autophosphorylation. This creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules such as Grb2 and SOS, leading to the activation of the Ras-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[12][13][14]

Caption: FGFR1 Signaling Pathway and Inhibition by Indazole Derivatives.

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers. Indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B.

| Indazole Derivative | Target | IC50 (nM) | Reference |

| Compound 17 | Aurora A | 26 | [1] |

| Compound 17 | Aurora B | 15 | [1] |

| Compound 21 | Aurora B | 31 | [1] |

| Compound 30 | Aurora A | 85 | [1] |

| Indazole Amide 53a | Aurora A | < 1000 | [1] |

| Indazole Amide 53c | Aurora A | < 1000 | [1] |

| Compound 2y | Aurora A | - | [15] |

Note: IC50 values can vary between different studies due to variations in assay conditions.

Aurora A is a key regulator of mitosis, involved in centrosome maturation and separation, and the formation of the bipolar spindle.[16][17] It is activated in the G2 phase and localizes to the centrosomes. Its activity is crucial for proper chromosome segregation.

Caption: Role of Aurora A in Mitosis and its Inhibition.

Pim Kinase Inhibition

Pim kinases are proto-oncogenic serine/threonine kinases involved in cell survival and proliferation. They are overexpressed in various hematological and solid tumors, making them attractive therapeutic targets.

| Indazole Derivative | Target | IC50 (nM) | Reference |

| 3-(pyrazin-2-yl)-1H-indazole (Hit 2) | Pim-1/2/3 | - | [18] |

| Optimized 3-(pyrazin-2-yl)-1H-indazole | Pim-1/2/3 | - | [18] |

| Pyrrolo[2,3-g]indazole 10 | Pim-1/3 | sub-micromolar | [19] |

| Pyrrolo[2,3-g]indazole 20 | Pim-1/3 | sub-micromolar | [19] |

| 3,5-disubstituted 6-azaindazole | pan-Pim | - | [20] |

Note: IC50 values can vary between different studies due to variations in assay conditions.

Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad. It can also activate transcription factors like NF-κB, which upregulate anti-apoptotic genes.

Caption: Pim-1 Signaling in Cell Survival and its Inhibition.

Anti-Inflammatory Activity

Indazole derivatives have also shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine release.

Cyclooxygenase (COX) Inhibition

COX enzymes, particularly COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

| Indazole Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 16 | COX-2 | 0.409 | High | [21] |

| Compound 29 | COX-2 | 0.006 | 351 | [22] |

| Compound 30 | COX-2 | 0.099 | 440 | [22] |

| Compound 4e | COX-2 | 2.35 | - | [23] |

| Compound 9h | COX-2 | 2.422 | - | [23] |

| Compound 9i | COX-2 | 3.34 | - | [23] |

Note: IC50 values can vary between different studies due to variations in assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase of interest (e.g., VEGFR-2, FGFR1, Aurora A, Pim-1)

-

Substrate peptide/protein

-

Test compounds (Indazole derivatives)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

-

Add 2.5 µL of a 2x kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on the proliferation of cancer cell lines.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (Indazole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

-

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.[24][25][26][27]

-

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phospho-specific)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein as a loading control.

-

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[28][29][30][31][32]

-

Animals:

-

Rats or mice

-

-

Procedure:

-

Administer the test indazole derivative or vehicle control to the animals (e.g., orally or intraperitoneally).

-

After a specified time, inject a solution of carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

-

In Vitro Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells in response to a stimulus.[33][34][35][36][37]

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or whole blood

-

Cell culture medium

-

Stimulating agent (e.g., lipopolysaccharide - LPS)

-

Test indazole derivatives

-

ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

-

Procedure:

-

Isolate PBMCs or use fresh whole blood.

-

Pre-incubate the cells with various concentrations of the test indazole derivatives.

-

Stimulate the cells with a pro-inflammatory agent like LPS.

-

Incubate for a specified period.

-

Collect the cell culture supernatant.

-

Quantify the concentration of released cytokines using an appropriate immunoassay.

-

Caption: General workflow for an in vitro cytokine release assay.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 26. raybiotech.com [raybiotech.com]

- 27. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 28. inotiv.com [inotiv.com]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 31. bio-protocol.org [bio-protocol.org]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. labcorp.com [labcorp.com]

- 35. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 36. DSpace [helda.helsinki.fi]

- 37. academic.oup.com [academic.oup.com]

4-Bromo-1H-indazol-3-amine: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-indazol-3-amine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive bromine atom and the strategically positioned amino group on the indazole core, make it an invaluable intermediate for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound and its close analogs, offering detailed experimental protocols and data to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Indazole Moiety

The indazole core is a privileged heterocyclic motif frequently found in a multitude of clinically approved drugs and investigational new drug candidates. The rigid, bicyclic structure of indazole provides a robust framework for the precise spatial arrangement of pharmacophoric elements, facilitating high-affinity interactions with biological targets. The nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, further enhancing binding to protein active sites. The 3-aminoindazole substructure, in particular, has been identified as a critical hinge-binding fragment in many kinase inhibitors, effectively anchoring the molecule within the ATP-binding pocket of the enzyme.[1]

The introduction of a bromine atom at the 4-position of the 1H-indazol-3-amine scaffold provides a crucial synthetic handle for further molecular elaboration. This bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a diverse array of substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Synthesis of Bromo-Indazol-3-Amine Scaffolds

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in the public domain, its synthesis can be reasonably extrapolated from established methodologies for structurally similar isomers, such as 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the potent HIV-1 capsid inhibitor, Lenacapavir.[2][3]

A common and effective strategy involves the cyclization of a suitably substituted 2-halobenzonitrile with hydrazine. For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the process starts with the regioselective bromination of 2,6-dichlorobenzonitrile, followed by a regioselective cyclization with hydrazine.[2][3]

Representative Synthetic Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[2][3]

This two-step procedure provides a practical route to a key bromo-indazol-3-amine intermediate and serves as a valuable template for the synthesis of other isomers.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

-

Reaction: 2,6-Dichlorobenzonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid to yield 3-bromo-2,6-dichlorobenzonitrile.

-

Experimental Details: To a solution of 2,6-dichlorobenzonitrile in a suitable solvent, N-bromosuccinimide is added portion-wise at a controlled temperature. The reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until completion. The product is then isolated through standard workup procedures.

Step 2: Heterocycle Formation with Hydrazine

-

Reaction: The resulting 3-bromo-2,6-dichlorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent to afford 7-bromo-4-chloro-1H-indazol-3-amine.

-

Experimental Details: 3-bromo-2,6-dichlorobenzonitrile is heated with an excess of hydrazine hydrate in a high-boiling point solvent. The reaction mixture is heated until the starting material is consumed. The product precipitates upon cooling and can be collected by filtration.

Table 1: Representative Yields for the Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

| Step | Product | Starting Material | Reagents | Yield (%) | Reference |

| 1 | 3-Bromo-2,6-dichlorobenzonitrile | 2,6-Dichlorobenzonitrile | N-Bromosuccinimide, H₂SO₄ | 75-81 | [2] |

| 2 | 7-Bromo-4-chloro-1H-indazol-3-amine | 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate | 38-45 (overall) | [2][3] |

Functionalization via Cross-Coupling Reactions

The bromine atom on the indazole ring is the gateway to a vast chemical space, enabling the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-indazole with a variety of boronic acids or esters. This reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups to the indazole scaffold.

Representative Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative [4]

-

Reagents and Conditions: A mixture of the bromo-indazole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) is heated in a suitable solvent system (e.g., 1,4-dioxane/water or DME/water) under an inert atmosphere.

-

Procedure: To a degassed solution of the bromo-indazole and boronic acid in the solvent, the palladium catalyst and base are added. The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Indazoles

| Bromo-Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | High | [4] |

| 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxyphenyl)vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Not specified | [5] |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines by coupling the bromo-indazole with a wide range of primary and secondary amines. This reaction is crucial for introducing diverse amino substituents, which can significantly impact the biological activity and physicochemical properties of the final compounds.

Representative Experimental Protocol for Buchwald-Hartwig Amination of a Bromo-Indazole Derivative [6]

-

Reagents and Conditions: The bromo-indazole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or tBuDavePhos), and a strong base (e.g., NaOtBu or K₃PO₄) are combined in an anhydrous, aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere.

-

Procedure: The catalyst, ligand, and base are added to a reaction vessel under an inert atmosphere. The solvent, bromo-indazole, and amine are then added. The reaction mixture is heated to 80-110 °C and stirred for several hours until completion. The reaction is then quenched, and the product is isolated and purified.

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 67 | [6] |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / various | various | Toluene | up to 95 | [7] |

Visualization of Synthetic Pathways and Workflows

General Synthetic Strategy for Functionalized Indazoles

Caption: General workflow for the synthesis and functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Cycles

Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Applications in Drug Discovery

Derivatives of bromo-indazol-amine have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. The 3-amino group often serves as a key interaction point with the hinge region of the kinase domain, while the substituent introduced at the bromo-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

For instance, a variety of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activities against a range of cancer cell lines, including lung, leukemia, prostate, and liver cancer.[1] Some of these compounds have demonstrated potent inhibitory effects and have been shown to induce apoptosis and affect the cell cycle in cancer cells.[8]

Conclusion

This compound represents a highly valuable and versatile heterocyclic building block for the synthesis of novel, biologically active compounds. While specific experimental data for this particular isomer may be limited, the well-established synthetic and functionalization methodologies for its close analogs provide a solid foundation for its utilization in drug discovery programs. The ability to readily introduce a wide array of substituents through robust cross-coupling reactions makes it an attractive scaffold for the generation of diverse chemical libraries and the optimization of lead compounds targeting a range of therapeutic targets. This guide provides the essential knowledge and representative protocols to facilitate the effective use of this important heterocyclic core in the pursuit of new medicines.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Characteristics of 4-bromo-1H-indazol-3-amine

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse biological activities. Various substituted indazoles have shown potential as anti-tumor, anti-inflammatory, and anti-bacterial agents.[1] The 3-aminoindazole scaffold, in particular, is recognized as a "privileged structure" frequently found in biologically active molecules.[2][3] This guide focuses on the physicochemical properties of a specific derivative, this compound, a key building block for more complex molecules in drug discovery pipelines. Its unique structure offers potential interaction with various biological targets, making its characterization essential for further development.

Core Physicochemical Properties

Due to the specificity of the isomer, experimental data for this compound is not widely published. The following table summarizes its fundamental properties, calculated or inferred from closely related analogs like 3-bromo-1H-indazol-4-amine and the parent 1H-indazol-3-amine.

| Property | Value | Source / Method |

| Molecular Formula | C₇H₆BrN₃ | Calculated |

| Molecular Weight | 212.05 g/mol | Calculated[4] |

| Appearance | Solid (Predicted) | Inferred from analogs |

| Melting Point | Not available | - |

| Boiling Point | ~378.4 ± 22.0 °C | Predicted for isomer[5] |

| pKa | ~2.51 ± 0.10 | Predicted for isomer[5] |

| XLogP3 | 1.9 | Predicted for isomer[4] |

Solubility Profile (Predicted)

The solubility of this compound can be predicted based on its structure, which contains a large, nonpolar aromatic ring system and a basic amino group.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The hydrophobic indazole core and bromine atom dominate, limiting solubility in polar protic solvents. |

| Aqueous HCl | Soluble | The basic primary amine group (-NH₂) will be protonated to form a hydrochloride salt, which is significantly more soluble in water.[6] |

| Aqueous NaOH | Insoluble | The compound has no significant acidic protons to react with a base, so solubility is not expected to increase. |

| Ether | Soluble | As a largely non-polar molecule, it is expected to be soluble in non-polar organic solvents like diethyl ether.[6] |

| DMSO, DMF | Soluble | Expected to be soluble in polar aprotic solvents, which are effective at dissolving a wide range of organic compounds. |

Spectroscopic Characteristics (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene portion of the indazole ring, as well as a broad signal for the amine protons.

-

Aromatic Protons (Ar-H): Signals expected in the δ 6.5-8.0 ppm range. The specific splitting patterns will depend on the coupling between the three adjacent protons on the benzene ring.

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the δ 3.0-5.0 ppm range. Its chemical shift can be concentration-dependent.[7]

-

Indazole N-H Proton: A broad singlet, typically downfield (>10 ppm), is characteristic of the N-H proton on the pyrazole ring.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons (C-Ar): Six signals are expected in the typical aromatic region of δ 110-150 ppm.

-

Carbon-Bromine (C-Br): The carbon atom directly attached to the bromine will appear in the aromatic region, likely around δ 110-120 ppm.

-

Carbon-Amine (C-NH₂): The carbon atom of the pyrazole ring attached to the amine group will be significantly downfield.

IR Spectroscopy

Infrared spectroscopy is highly useful for identifying the key functional groups present in the molecule.[7][8]

| Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|

| N-H Stretch (Amine) | 3400-3250 | Two distinct, sharp bands characteristic of a primary amine (asymmetric and symmetric stretching).[8] |

| N-H Bend (Amine) | 1650-1580 | A strong scissoring vibration, confirming the primary amine.[8] |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands indicating the aromatic nature of the indazole ring. |

| C-N Stretch | 1335-1250 | A strong band characteristic of an aromatic amine.[8] |

| N-H Wag | 910-665 | A broad, strong band characteristic of primary amines.[8] |

Mass Spectrometry

The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

[M]⁺ and [M+2]⁺: Two peaks of nearly equal intensity at m/z 211 and 213.

Experimental Protocols

Synthesis of Bromo-1H-indazol-3-amines

A general and effective method for synthesizing the 3-aminoindazole core involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. The synthesis for the closely related isomer, 5-bromo-1H-indazol-3-amine, provides a reliable experimental protocol that can be adapted.[9]

Reaction: Reaction of 2-fluoro-4-bromobenzonitrile with hydrazine hydrate.

Procedure:

-

Dissolve 2-fluoro-4-bromobenzonitrile (1.0 mmol) in ethanol (20 ml) in a sealed reaction vessel.

-

Add hydrazine hydrate (99%, 10.0 mmol).

-

Heat the reaction mixture to approximately 70°C (343 K) for 4 hours.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate it to dryness under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activities of 3-Aminoindazoles

The indazole scaffold, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged structure in medicinal chemistry. Among its derivatives, 3-aminoindazoles have emerged as a particularly significant class due to their versatile biological activities. These compounds serve as crucial synthons for creating more complex nitrogen heterocycles and are key components in numerous pharmacologically active agents.[1][2][3] This guide provides a comprehensive review of the biological activities of 3-aminoindazoles, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.

Core Biological Activities and Mechanisms of Action

3-Aminoindazoles exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[4][5] The core of their therapeutic potential, particularly in oncology, lies in their ability to function as potent kinase inhibitors.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, especially cancer. 3-Aminoindazoles have been extensively developed as inhibitors for various kinases.

-

BCR-ABL: The BCR-ABL fusion protein is the primary driver of chronic myeloid leukemia (CML).[6] 3-Aminoindazole derivatives have been designed as potent pan-BCR-ABL inhibitors, effective against both the wild-type and the T315I gatekeeper mutant, which confers resistance to first-line treatments like imatinib.[6] For instance, the diarylamide 3-aminoindazole compound AKE-72 demonstrated IC50 values of < 0.5 nM against BCR-ABLWT and 9 nM against the resistant BCR-ABLT315I mutant.[6]

-

FGFR4: Fibroblast growth factor receptor 4 (FGFR4) signaling is an oncogenic driver in hepatocellular carcinoma (HCC).[7] Researchers have developed irreversible inhibitors based on the 3-aminoindazole scaffold that show high potency and selectivity for both wild-type and gatekeeper mutant (V550L/M) FGFR4, providing a promising strategy to overcome acquired resistance in HCC treatment.[7]

-

CDKs: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. A series of 3,5-diaminoindazoles were found to be potent inhibitors of CDK1 and CDK2, demonstrating anti-proliferative activity against various cancer cell lines.[8]

-

FLT3, PDGFRα, and Kit: A 3-amino-1H-indazol-6-yl-benzamide scaffold was designed to target the "DFG-out" inactive conformation of kinases. These compounds proved to be highly potent inhibitors of FLT3, PDGFRα (including the T674M mutant), and c-Kit, which are key targets in various cancers.[9]

The following diagram illustrates the general mechanism of Type II kinase inhibitors like the 3-aminoindazole derivatives, which bind to the inactive "DFG-out" conformation, preventing the kinase from adopting its active state.

Caption: Type II Kinase Inhibition by 3-Aminoindazoles.

Modulation of Apoptosis Pathways

Beyond direct kinase inhibition, certain 3-aminoindazole derivatives exert their anticancer effects by modulating pathways involved in programmed cell death (apoptosis). Compound 6o, a 1H-indazole-3-amine derivative, was shown to induce apoptosis in chronic myeloid leukemia (K562) cells by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway.[10][11]

Caption: Modulation of the p53/MDM2 pathway by 3-aminoindazoles.

Quantitative Data on Biological Activity

The potency of 3-aminoindazole derivatives has been quantified across various biological assays. The following tables summarize key findings for their anticancer and kinase inhibitory activities.

Table 1: Kinase Inhibitory Activity of 3-Aminoindazole Derivatives

| Compound | Target Kinase | IC50 / EC50 (nM) | Reference |

| AKE-72 (5) | BCR-ABLWT | < 0.5 | [6] |

| AKE-72 (5) | BCR-ABLT315I | 9 | [6] |

| Compound 4 | FLT3 | 1 (EC50) | [9] |

| Compound 4 | PDGFRα-T674M | 3 (EC50) | [9] |

| Compound 11 | FLT3 | 2 (EC50) | [9] |

| Compound 11 | PDGFRα-T674M | 1 (EC50) | [9] |

| Compound 7v | FGFR4 | 1.9 (IC50) | [7] |

| Compound 7v | FGFR4V550L | 5.0 (IC50) | [7] |

| Compound 7v | FGFR4V550M | 2.7 (IC50) | [7] |

Table 2: Anticancer Activity of 3-Aminoindazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50 / GI50 in µM) | Reference |

| Compound 5'j | A549 (Lung) | Not specified, but significant | [4] |

| Compound 5'j | MCF7 (Breast) | Not specified, but significant | [4] |

| Compound 5'k | A549 (Lung) | Comparable to Pazopanib | [4] |

| Compound 5'n | MCF7 (Breast) | Comparable to Doxorubicin | [4] |

| Compound 6o | K562 (Leukemia) | 5.15 | [10][11] |

| Compound 6o | HEK-293 (Normal) | 33.2 | [10][11] |

| Compound 36 | HCT116 (Colorectal) | 0.4 | [12] |

Table 3: Antimicrobial Activity of Indazole Derivatives

| Compound | Organism | Activity (MIC in µM) | Reference |

| Compound 5'b | Broad spectrum bacteria | Exceptional efficacy | [4] |

| Compound 5'k | R. oryzae (Fungus) | Noteworthy potential | [4] |

| Compound 5'q | C. albicans (Fungus) | Noteworthy potential | [4] |

Experimental Protocols

The evaluation of biologically active 3-aminoindazoles involves a standard workflow, from chemical synthesis to detailed cellular and biochemical assays.

Caption: General workflow for evaluation of anticancer 3-aminoindazoles.[13]

General Synthesis of 3-Aminoindazole Derivatives

A common and efficient route to synthesize the 3-aminoindazole scaffold involves the condensation of an appropriately substituted 2-fluorobenzonitrile with hydrazine.[9][13] Further modifications can be made through subsequent reactions like acylation and Suzuki coupling to generate a diverse library of derivatives.[9]

-

Materials: Substituted 2-fluorobenzonitrile, hydrazine hydrate, appropriate solvents (e.g., ethanol, n-butanol), reagents for subsequent modifications (e.g., acyl chlorides, boronic acids, palladium catalysts).

-

Protocol:

-

A mixture of the 2-fluorobenzonitrile derivative and hydrazine hydrate is heated under reflux in a suitable solvent.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid product (the 3-aminoindazole core) is collected by filtration, washed, and dried.

-

The core structure can then be further derivatized. For example, acylation at the 3-amino group followed by a Suzuki coupling at a halogenated position on the benzene ring can introduce diverse functionalities.[9]

-

Cell Proliferation (Sulforhodamine B) Assay

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation.[12]

-

Materials: Cancer cell lines (e.g., HCT116, A549), culture medium, 96-well plates, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris buffer.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the 3-aminoindazole test compounds for a specified period (e.g., 48-72 hours).

-

Post-incubation, cells are fixed by adding cold TCA and incubating for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

Fixed cells are stained with SRB solution for 10-30 minutes.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the bound stain is solubilized with 10 mM Tris buffer.

-

The absorbance is read on a plate reader at ~510 nm. The IC50 value is calculated from the dose-response curve.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the test compounds (e.g., Bcl-2, p53, MDM2).[10][13]

-

Materials: Treated cell lysates, RIPA buffer with inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary and secondary antibodies.

-

Protocol:

-

Cells are treated with the test compound, harvested, and lysed using RIPA buffer.

-

Protein concentration in the lysates is determined using the BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the effect of compounds on cell cycle distribution.[11]

-

Materials: K562 cells, test compound, PI staining solution, RNase A, flow cytometer.

-

Protocol:

-

K562 cells are treated with the test compound at various concentrations (e.g., 10, 12, 14 µM) for 24 hours.[11]

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and then stained with a solution containing PI and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified to identify any cell cycle arrest.

-

Conclusion

The 3-aminoindazole scaffold is a cornerstone in the development of novel therapeutic agents, particularly in oncology. Its derivatives have demonstrated potent and selective inhibitory activity against a range of clinically relevant protein kinases, overcoming challenges such as acquired drug resistance. Furthermore, their ability to modulate critical cellular pathways like apoptosis highlights their multifaceted anticancer potential. The established synthetic routes and clear experimental workflows for biological evaluation continue to facilitate the discovery and optimization of new 3-aminoindazole-based drug candidates for various therapeutic applications.

References

- 1. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

4-bromo-1H-indazol-3-amine derivatives and analogs

An In-depth Technical Guide to 4-bromo-1H-indazol-3-amine Derivatives and Analogs

Abstract

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant therapeutic agents, particularly in oncology. The strategic introduction of a bromine atom at the 4-position creates this compound, a versatile intermediate that serves both as a potent pharmacophore and a synthetic linchpin for further molecular elaboration. This guide provides a comprehensive technical overview of the synthesis, chemical reactivity, and structure-activity relationships (SAR) of this compound derivatives. It details established synthetic protocols, explores key applications in drug discovery as kinase and enzyme inhibitors, and offers insights into the rational design of next-generation therapeutics based on this core. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel heterocyclic drug candidates.

Introduction: The Significance of the 3-Aminoindazole Scaffold